molecular formula C17H12N4O2S B11593536 (5Z)-2-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11593536
M. Wt: 336.4 g/mol
InChI Key: IJAIIUOXKWPULB-UVTDQMKNSA-N
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Description

(5Z)-2-(4-METHOXYPHENYL)-5-[(PYRIDIN-4-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethylidene group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-METHOXYPHENYL)-5-[(PYRIDIN-4-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with pyridine-4-carbaldehyde in the presence of a base to form the intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-METHOXYPHENYL)-5-[(PYRIDIN-4-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products

Scientific Research Applications

(5Z)-2-(4-METHOXYPHENYL)-5-[(PYRIDIN-4-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-METHOXYPHENYL)-5-[(PYRIDIN-4-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(4-METHOXYPHENYL)-5-[(PYRIDIN-4-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: shares structural similarities with other triazolothiazole derivatives, such as:

Uniqueness

What sets (5Z)-2-(4-METHOXYPHENYL)-5-[(PYRIDIN-4-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the pyridinylmethylidene group contributes to its binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H12N4O2S/c1-23-13-4-2-12(3-5-13)15-19-17-21(20-15)16(22)14(24-17)10-11-6-8-18-9-7-11/h2-10H,1H3/b14-10-

InChI Key

IJAIIUOXKWPULB-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=NC=C4)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=NC=C4)SC3=N2

Origin of Product

United States

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